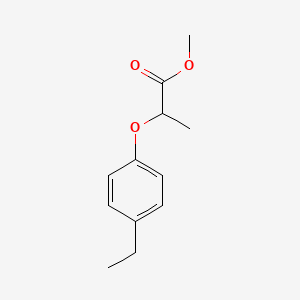

methyl 2-(4-ethylphenoxy)propanoate

Description

Properties

IUPAC Name |

methyl 2-(4-ethylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-10-5-7-11(8-6-10)15-9(2)12(13)14-3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCLUJLCVSVDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-ethylphenoxy)propanoate typically involves the esterification of 2-(4-ethylphenoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

2-(4-ethylphenoxy)propanoic acid+methanolacid catalystmethyl 2-(4-ethylphenoxy)propanoate+water

Common acid catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethylphenoxy)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Hydrolysis: 2-(4-ethylphenoxy)propanoic acid and methanol.

Reduction: 2-(4-ethylphenoxy)propanol.

Substitution: Depending on the substituent introduced, products can include nitro or halogenated derivatives of the original ester.

Scientific Research Applications

Methyl 2-(4-ethylphenoxy)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 2-(4-ethylphenoxy)propanoate largely depends on the specific application. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for the activation of ester-based prodrugs. The molecular targets and pathways involved in these processes include the active sites of esterase enzymes, which facilitate the cleavage of the ester bond.

Comparison with Similar Compounds

Methyl 3-(6-Hydroxy-4-Methoxybenzofuran-5-yl)propanoate

- Structure: Features a benzofuran ring with hydroxy and methoxy substituents instead of a simple 4-ethylphenoxy group.

- The benzofuran moiety may confer antioxidant or anti-inflammatory activity, as seen in plant-derived compounds .

Ethyl 2-(4-Chloro-3-Methylphenoxy)-2-Methylpropanoate

- Structure: Ethyl ester with chloro and methyl substituents on the phenoxy ring and a branched propanoate chain.

- Properties: The chloro group increases electronegativity, enhancing stability against hydrolysis compared to methyl 2-(4-ethylphenoxy)propanoate. The ethyl ester group may reduce volatility relative to methyl esters .

- Applications : Used in pharmaceutical intermediates, as seen in patents for scalable synthesis .

2-Methyl-2-(4-Phenylphenoxy)propanoic Acid

- Structure : Carboxylic acid derivative with a biphenyl substituent and a branched chain.

- Properties: The free carboxylic acid group increases acidity (pKa ~3–4) and hydrogen-bonding capacity, contrasting with the ester’s neutrality.

Functional Group Variations

Methyl 2-(3-Chloro-4-(1-Oxoisoindolin-2-yl)phenyl)propanoate

- Structure : Incorporates a 1-oxoisoindolinyl group, introducing a nitrogen-containing heterocycle.

- Properties : The heterocycle enhances binding to biological targets (e.g., enzymes or receptors) compared to purely aromatic substituents. This structural feature is common in CNS-active or anticancer agents .

Ethyl 2-(4-Hydroxyphenoxy)propanoate

- Structure: Phenolic hydroxyl group replaces the ethyl substituent.

- Properties : The hydroxyl group increases reactivity (e.g., susceptibility to oxidation) and polarity. Safety data indicate stability under recommended storage conditions but lack detailed toxicological profiles .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility: Phenoxypropanoate esters are synthesized via O-alkylation or esterification, with substituents tailored for specific applications (e.g., chloro groups for stability, glucosyl groups for solubility) .

Notes

- Data Gaps: Limited information exists on the pharmacokinetics and ecotoxicology of this compound. Further studies are needed to assess its metabolic pathways and environmental impact.

- Pharmacological Potential: Structural analogs with glucosyl or heterocyclic groups (e.g., compound 1a–c in ) show promise in drug discovery, warranting exploration of this compound’s bioactivity .

Q & A

Q. Optimization Strategies :

- Use a Dean-Stark trap for azeotropic water removal to shift equilibrium toward ester formation .

- Test solvent polarity (toluene vs. DMF) to balance reactivity and byproduct formation .

Basic: What spectroscopic characterization methods are most effective for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR :

- IR : Ester C=O stretch at ~1740 cm⁻¹ and aryl ether C-O-C at ~1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 222.1 (C₁₂H₁₆O₃) with fragmentation patterns matching the ethylphenoxy moiety .

Advanced: How can computational chemistry models predict the reactivity and stability of this compound in different solvent systems?

Methodological Answer:

- Solvent Effects : Use COSMO-RS or DFT calculations to simulate solvation energies. Polar solvents (e.g., DMSO) stabilize the ester via dipole interactions but may increase hydrolysis rates .

- Reactivity Predictions :

- Hydrolysis : Transition state modeling (e.g., Gaussian09) identifies nucleophilic attack barriers in acidic vs. basic conditions .

- Thermal Stability : Molecular dynamics (MD) simulations predict decomposition thresholds (>200°C under inert atmospheres) .

- Database Integration : Cross-validate with PISTACHIO and REAXYS databases for analogous esters .

Advanced: What strategies exist for resolving contradictory data in catalytic applications of this compound derivatives?

Methodological Answer:

Contradictions often arise from unaccounted variables:

Systematic Parameter Variation :

- Test catalyst loadings (0.1–5 mol%), temperatures (25–120°C), and solvent polarities to identify outlier conditions .

Statistical Analysis :

Mechanistic Re-evaluation :

- Use isotopic labeling (e.g., D₂O in hydrolysis studies) to trace reaction pathways .

Cross-Study Comparison :

- Align experimental setups with prior literature (e.g., replicate conditions from ethyl ester analogs in ).

Advanced: How does stereochemistry influence the biological activity of this compound analogs?

Methodological Answer:

- Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries .

- Biological Assays :

- Enzyme Inhibition : Test racemic vs. enantiopure forms against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Pharmacokinetics : Compare logP and plasma protein binding (e.g., via HPLC-MS) to assess stereospecific bioavailability .

- Molecular Docking : Use AutoDock Vina to simulate enantiomer interactions with target proteins (e.g., COX-2 for anti-inflammatory studies) .

Advanced: What methodological frameworks guide the design of ecological toxicity studies for this compound?

Methodological Answer:

- Tiered Testing :

- Acute Toxicity : Daphnia magna 48-hr EC₅₀ assays (OECD 202) .

- Chronic Effects : Algal growth inhibition (OECD 201) over 72 hours .

- QSAR Modeling : Predict biodegradability using EPI Suite or TEST software, validated against structural analogs .

- Metabolite Tracking : Use LC-QTOF-MS to identify transformation products (e.g., hydrolyzed acid derivatives) in simulated wastewater .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.